2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride
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Overview
Description
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, material science, and catalysis
Preparation Methods
The synthesis of 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride typically involves the functionalization of the adamantane framework. One common method is the bromination of 1-adamantanepropanamine, followed by N,N-dimethylation and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of bromine or hydrobromic acid for bromination, and dimethylamine for N,N-dimethylation. Industrial production methods may involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Adamantane derivatives have been explored for their antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the adamantane framework play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride include other adamantane derivatives such as:
1-Bromoadamantane: Known for its use in organic synthesis and material science.
2-Adamantanone: Utilized in the synthesis of pharmaceuticals and advanced materials.
N,N-Dimethyl-1-adamantaneamine: Explored for its potential in medicinal chemistry.
Properties
CAS No. |
52583-02-5 |
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Molecular Formula |
C15H27BrClN |
Molecular Weight |
336.74 g/mol |
IUPAC Name |
3-(2-bromo-1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H26BrN.ClH/c1-17(2)5-3-4-15-9-11-6-12(10-15)8-13(7-11)14(15)16;/h11-14H,3-10H2,1-2H3;1H |
InChI Key |
CDFAMYXWTIOYGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC12CC3CC(C1)CC(C3)C2Br.Cl |
Origin of Product |
United States |
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